

# physical and chemical properties of (-)-Lycopodine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Lycopodine

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## (-)-Lycopodine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(-)-Lycopodine is a prominent member of the Lycopodium alkaloids, a large and structurally diverse family of natural products isolated from various species of club mosses (Lycopodiaceae). With a rich history of use in traditional medicine, (-)-Lycopodine and its congeners have attracted significant attention from the scientific community due to their complex molecular architecture and promising biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of (-)-Lycopodine, detailed experimental protocols for its characterization and synthesis, and a summary of its key biological effects, with a focus on its potential in drug development.

## Physical and Chemical Properties

(-)-Lycopodine is a tetracyclic quinolizidine alkaloid with a compact and rigid structure. Its physicochemical properties are summarized in the tables below.

## General Properties

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>25</sub> NO	<a href="#">[1]</a>
Molecular Weight	247.38 g/mol	<a href="#">[1]</a>
CAS Number	466-61-5	<a href="#">[1]</a>
Appearance	Bitter prisms	<a href="#">[2]</a>

## Physical Properties

Property	Value	Experimental Conditions	Source
Melting Point	114-116 °C	Not specified	<a href="#">[2]</a>
Specific Optical Rotation	[α]D25 = -24°	c = 1.1, Ethanol	<a href="#">[3]</a>
Boiling Point	125 °C	0.2 Torr	<a href="#">[1]</a>
Density	1.18 g/cm <sup>3</sup>	Not specified	<a href="#">[1]</a>
Solubility	Soluble in alcohol, benzene, chloroform, ether, and water.	Not specified	<a href="#">[2]</a>

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)
Chemical Shift ( $\delta$ ) ppm	Carbon Atom
211.7	C-5
69.1	C-13
57.0	C-4
52.8	C-1
49.3	C-9
44.8	C-12
43.1	C-7
39.7	C-14
35.5	C-3
31.6	C-15
31.0	C-11
27.8	C-8
27.2	C-6
22.8	C-16
22.1	C-10
18.2	C-2

Note: NMR data is compiled from various sources and assignments may be subject to minor variations based on experimental conditions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
2925-2850	C-H stretching (alkane)
1700	C=O stretching (ketone)
1450-1370	C-H bending

Source: Compiled from data suggesting a ketone functional group.[\[2\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Ionization Method	m/z	Assignment
ESI	248.1963	[M+H] <sup>+</sup>

Source: High-Resolution Mass Spectrometry data.[\[1\]](#)

## Experimental Protocols

### Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a characteristic physical property. The temperature range over which the solid melts to a liquid is recorded. Impurities typically depress and broaden the melting point range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample needs to be powdered)

Procedure:

- Ensure the **(-)-Lycopodine** sample is dry and finely powdered.

- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of **(-)-Lycopodine**.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has completely melted (the end of the melting range).
- Repeat the measurement with a fresh sample for accuracy.[\[8\]](#)[\[9\]](#)

## Determination of Specific Optical Rotation

Principle: Chiral molecules, such as **(-)-Lycopodine**, rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation and is dependent on the concentration of the solution, the path length of the light, the wavelength of the light used, and the temperature.

### Apparatus:

- Polarimeter
- Polarimeter cell (e.g., 1 dm)
- Volumetric flask
- Analytical balance
- Sodium lamp (for D-line at 589 nm)

### Procedure:

- Accurately weigh a known mass of **(-)-Lycopodine**.
- Dissolve the sample in a known volume of a specified solvent (e.g., ethanol) in a volumetric flask to prepare a solution of known concentration (c, in g/mL).
- Calibrate the polarimeter with a blank solution (the pure solvent).
- Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
- Place the cell in the polarimeter and measure the observed optical rotation ( $\alpha$ ).
- Calculate the specific rotation  $[\alpha]$  using the following formula:  $[\alpha]_{\lambda T} = \alpha / (l \times c)$  where:
  - T is the temperature in degrees Celsius.
  - $\lambda$  is the wavelength of the light source.
  - $\alpha$  is the observed rotation in degrees.
  - l is the path length of the polarimeter cell in decimeters (dm).
  - c is the concentration of the solution in g/mL.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Enantioselective Total Synthesis of **(-)-Lycopodine** (Carter's Synthesis)

This synthesis features a key diastereoselective intramolecular Michael addition and an Oppenauer oxidation/aldol condensation cascade. The following is a simplified overview of the key steps. For full experimental details, refer to the original publication.[\[13\]](#)[\[14\]](#)

### Key Steps:

- Preparation of the Michael Acceptor: Chiral auxiliary-controlled conjugate addition to a crotonyl amide followed by methoxide exchange yields a chiral ester.
- Condensation: Double deprotonation with LiTMP followed by condensation with a sulfone-containing fragment.

- Metathesis: Cross-metathesis with 3-penten-2-one to form the intramolecular Michael substrate.
- Diastereoselective Intramolecular Michael Addition: Cyclization using an achiral base to form a key cyclohexanone intermediate.
- Mannich Condensation Precursor Formation: Reduction of an azide to an imine and conversion of a methyl ketone to a silyl enol ether.
- Tandem 1,3-Sulfonyl Shift/Intramolecular Mannich Cyclization: Treatment with a Lewis acid to form the tricyclic core.
- Alkylation: Alkylation of the resulting amine with 3-iodopropan-1-ol.
- Oppenauer Oxidation/Aldol Condensation: A tandem reaction to form the final tetracyclic enone.
- Reduction: Reduction of the enone with Stryker's reagent to yield **(-)-Lycopodine**.[\[13\]](#)

## Acetylcholinesterase (AChE) Inhibitory Activity Assay

Principle: The inhibitory effect of **(-)-Lycopodine** on AChE activity is determined using a colorimetric method based on the Ellman's reagent (DTNB), which reacts with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, to produce a yellow-colored compound that can be measured spectrophotometrically.[\[1\]](#)

Materials:

- Acetylcholinesterase (AChE) from electric eel or human erythrocytes
- Acetylthiocholine iodide (ATCl)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- **(-)-Lycopodine**
- Phosphate buffer (pH 8.0)

- 96-well microplate
- Microplate reader

Procedure:

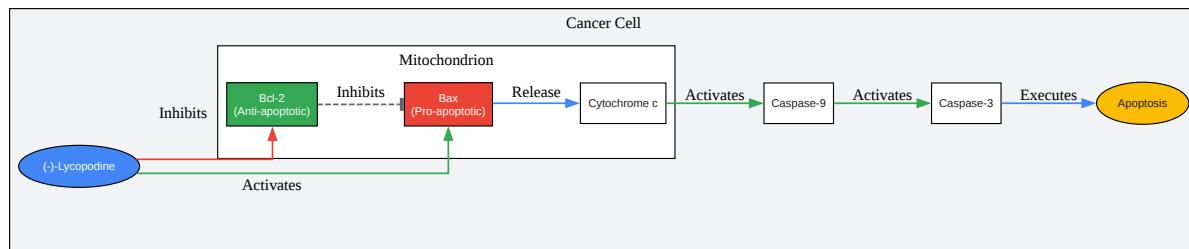
- Prepare solutions of **(-)-Lycopodine** at various concentrations in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add phosphate buffer, DTNB solution, and the **(-)-Lycopodine** solution (or a positive control like galantamine).
- Add the AChE enzyme solution to each well and incubate at 37 °C for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the substrate solution (ATCl).
- Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
- Calculate the percentage of inhibition of AChE activity for each concentration of **(-)-Lycopodine** compared to the control (without inhibitor).
- Determine the IC<sub>50</sub> value, which is the concentration of **(-)-Lycopodine** that causes 50% inhibition of AChE activity.[\[1\]](#)

## Biological Activity and Signaling Pathways

**(-)-Lycopodine** exhibits a range of biological activities, with its potential as an anticancer agent and an acetylcholinesterase inhibitor being the most extensively studied.

## Anticancer Activity: Induction of Apoptosis

**(-)-Lycopodine** has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa (cervical cancer) and prostate cancer cells.[\[15\]](#)[\[16\]](#)[\[17\]](#) The mechanism primarily involves the intrinsic or mitochondrial pathway of apoptosis.



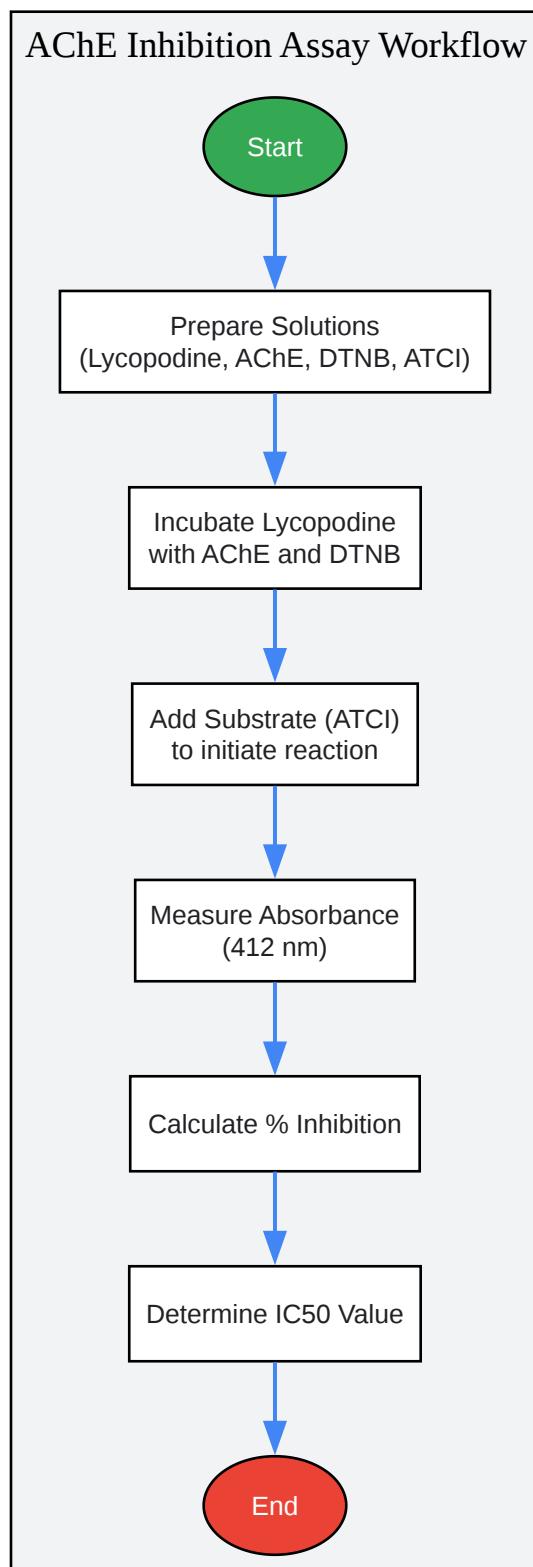
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Caption: Apoptotic signaling pathway induced by **(-)-Lycopodine**.

**(-)-Lycopodine** treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.<sup>[15]</sup> This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.<sup>[16]</sup>

## Acetylcholinesterase Inhibition

Several Lycopodium alkaloids are known to be potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.<sup>[18]</sup> <sup>[19]</sup> This inhibitory activity makes them attractive candidates for the development of drugs for neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. The workflow for assessing this activity is depicted below.



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Caption: Experimental workflow for AChE inhibition assay.

## Conclusion

**(-)-Lycopodine** is a fascinating natural product with a well-defined set of physical and chemical properties. Its complex structure has presented a formidable challenge to synthetic chemists, leading to the development of elegant and innovative synthetic strategies. Furthermore, its significant biological activities, particularly its pro-apoptotic and acetylcholinesterase inhibitory effects, underscore its potential as a lead compound in the development of new therapeutics. This guide provides a foundational resource for researchers interested in exploring the chemistry and biology of this remarkable alkaloid. Further investigations into its mechanism of action and structure-activity relationships are warranted to fully exploit its therapeutic potential.

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## References

- 1. Lycopodine-Type Alkaloids from *Lycopodium japonicum* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. rudolphresearch.com [rudolphresearch.com]
- 11. digicollections.net [digicollections.net]
- 12. cdn.pasco.com [cdn.pasco.com]
- 13. The Carter Synthesis of (-)-Lycopodine [organic-chemistry.org]
- 14. Enantioselective Total Synthesis of Lycopodine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]
- 16. Lycopodine from Lycopodium clavatum extract inhibits proliferation of HeLa cells through induction of apoptosis via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acetylcholinesterase inhibitory activity of lycopodane-type alkaloids from the Icelandic Lycopodium annotinum ssp. alpestre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [physical and chemical properties of (-)-Lycopodine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235814#physical-and-chemical-properties-of-lycopodine]

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